molecular formula C17H10BrFN2O3 B5089003 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5089003
M. Wt: 389.2 g/mol
InChI Key: DVMQJVFATAIFBJ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP belongs to the class of pyrimidinetrione derivatives and has been shown to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. This compound has also been shown to interact with certain receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancer. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of pharmacological activities. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for studying various diseases. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, and care must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound and its interaction with various receptors and enzymes. Additionally, this compound may be useful in the development of new treatments for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step reaction. The first step involves the reaction between 2-fluorobenzaldehyde and 3-bromobenzylamine to form 5-(3-bromobenzylidene)-2-fluorobenzylamine. This intermediate compound is then reacted with barbituric acid in the presence of a catalyst to produce this compound.

Scientific Research Applications

5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O3/c18-11-5-3-4-10(8-11)9-12-15(22)20-17(24)21(16(12)23)14-7-2-1-6-13(14)19/h1-9H,(H,20,22,24)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMQJVFATAIFBJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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